3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Overview
Description
3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a complex organic compound that presents a unique structure. It encompasses a range of functional groups, making it a compound of significant interest in various fields of scientific research.
Scientific Research Applications
3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one finds applications in various scientific fields:
Chemistry: : Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: : Studied for its potential role in modulating biological pathways.
Medicine: : Explored for potential therapeutic effects, particularly in neuropharmacology.
Industry: : Utilized in the development of new materials and as a component in specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves multi-step organic reactions. One potential route includes:
Formation of intermediate compounds: through nucleophilic substitution reactions where 4-fluorophenol reacts with 3-bromophenylboronic acid.
Coupling reactions: facilitated by catalysts such as palladium on carbon, leading to the formation of a complex intermediate.
Introduction of the azabicyclo octane moiety: , achieved through an SN2 reaction with (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane.
Industrial Production Methods
In industrial settings, production often scales up by employing:
Batch reactors: to maintain rigorous control over reaction conditions.
Continuous flow synthesis: to enhance yield and purity by providing a consistent reaction environment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, particularly at the thioether group, forming sulfoxides and sulfones.
Reduction: : The ketone group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: : Phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper(I) iodide.
Major Products
Sulfoxides: from oxidation.
Alcohols: from reduction.
Substituted phenyl derivatives: from aromatic substitution.
Mechanism of Action
The compound acts by interacting with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors in biological systems.
Pathways Involved: : Engages in pathways like neurotransmitter modulation and signal transduction.
Comparison with Similar Compounds
Compared to compounds with similar structures, 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one exhibits unique properties:
Enhanced stability: due to its fluorophenoxy group.
Increased biological activity: attributed to its complex structure.
List of Similar Compounds
3-(3-(4-Chlorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one.
3-(3-(4-Methylphenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one.
This compound's distinct structure and properties pave the way for its versatile applications and significant potential in various scientific domains.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO2S/c1-28-22-14-18-8-9-19(15-22)25(18)23(26)12-5-16-3-2-4-21(13-16)27-20-10-6-17(24)7-11-20/h2-4,6-7,10-11,13,18-19,22H,5,8-9,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSAXOWDOOCGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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